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Compound of Interest

Compound Name: C16H11BrO3

Cat. No.: B7746647

Get Quote

Executive Summary
The molecular formula C₁₆H₁₁BrO₃ represents a highly specific region of chemical space

dominated by halogenated flavonoids and chalcones. With a Degree of Unsaturation (DoU) of

11, these compounds are characterized by extensive conjugation and planarity, making them

privileged scaffolds in drug discovery.

This guide isolates three distinct structural isomers to demonstrate the diversity of this formula:

The Flavone: 2-(4-Bromophenyl)-7-methoxychromen-4-one (Pharmacophore: Kinase

inhibition).

The Chalcone: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one

(Pharmacophore: Tubulin binding).[1]

The Isoflavone: 7-Bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one (Pharmacophore:

Estrogen receptor modulation).
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The C₁₆H₁₁BrO₃ formula dictates a core structure composed of 16 carbons, 11 hydrogens, 1

bromine, and 3 oxygens. The high unsaturation index (11) necessitates multiple aromatic rings,

typically arranged in a C6-C3-C6 configuration.

Comparative Isomeric Profile
Feature Isomer A (Flavone) Isomer B (Chalcone)

Isomer C

(Isoflavone)

IUPAC Name

2-(4-bromophenyl)-7-

methoxy-chromen-4-

one

(E)-1-(1,3-

benzodioxol-5-yl)-3-

(3-bromophenyl)prop-

2-en-1-one

7-bromo-3-(4-

hydroxyphenyl)-6-

methylchromen-4-one

Core Scaffold
2-Phenylchromen-4-

one

1,3-Diaryl-2-propen-1-

one

3-Phenylchromen-4-

one

Key Substituents 4'-Br, 7-OCH₃
3'-Br, 3,4-OCH₂O-

(Methylenedioxy)
7-Br, 6-CH₃, 4'-OH

Hybridization sp² (Planar)
sp² (Planar, flexible

linker)
sp² (Twisted B-ring)

Electronic Effect Resonance stabilized
Conjugated enone

system
Cross-conjugated

PubChem CID 25032618 6212980 141110203

Structural Visualization (DOT)
The following diagram illustrates the structural divergence from a common precursor pool.
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Figure 1: Divergent synthesis pathways leading to distinct C₁₆H₁₁BrO₃ isomers.

Physicochemical Properties
Understanding the physicochemical variance is critical for ADME (Absorption, Distribution,

Metabolism, Excretion) prediction.[2]

Property Isomer A (Flavone)
Isomer B
(Chalcone)

Isomer C
(Isoflavone)

Molecular Weight 331.16 g/mol 331.16 g/mol 331.16 g/mol

XLogP3 (Lipophilicity) 4.6 (High) 4.2 (Moderate-High) 3.9 (Moderate)

TPSA (Å²) 35.5 38.7 46.5

H-Bond Donors 0 0 1 (Phenolic OH)

H-Bond Acceptors 3 3 3

Predicted Solubility
Low (aq), High

(DMSO)

Low (aq), High

(CHCl₃)
Moderate (aq/buffer)

Melting Point (Pred.) 165–170 °C 140–145 °C 180–185 °C

Analysis:

Isomer A is the most lipophilic, suggesting high membrane permeability but potential

solubility issues in aqueous formulation.

Isomer C possesses a hydrogen bond donor (hydroxyl group), improving its water solubility

profile and making it a better candidate for oral bioavailability without extensive formulation.

Synthesis & Characterization Protocols
This section details the synthesis of Isomer A (Flavone) and Isomer B (Chalcone), as they are

chemically interlinked.
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Protocol: Claisen-Schmidt Condensation (Chalcone
Synthesis)
Target: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one.

Reagents:

3,4-Methylenedioxyacetophenone (1.0 eq)

3-Bromobenzaldehyde (1.0 eq)

KOH (40% aq. solution) or NaOH

Ethanol (Solvent)

Methodology:

Dissolution: Dissolve 10 mmol of 3,4-methylenedioxyacetophenone in 20 mL of ethanol in a

round-bottom flask.

Addition: Add 10 mmol of 3-bromobenzaldehyde. Stir until homogeneous.

Catalysis: Dropwise add 5 mL of 40% KOH solution while stirring at 0°C (ice bath).

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate

(the chalcone) typically forms.

Work-up: Pour the reaction mixture into ice-cold water (100 mL) and acidify slightly with 1M

HCl to neutralize the base.

Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

Validation (NMR Signature):

Protons: The α,β-unsaturated ketone protons appear as two doublets with a large coupling

constant (J ≈ 15-16 Hz), confirming the (E)-configuration.

Shift: δ 7.4–7.8 ppm range.
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Protocol: Oxidative Cyclization (Flavone Synthesis)
Target: 2-(4-Bromophenyl)-7-methoxychromen-4-one. Precursor: 2'-Hydroxy-4'-methoxy-4-

bromochalcone.

Reagents:

Iodine (I₂) (Catalytic or stoichiometric)

DMSO (Solvent and oxidant)

Sulfuric acid (Trace)[2]

Methodology:

Setup: Dissolve 5 mmol of the precursor chalcone in 15 mL of DMSO.

Cyclization: Add a crystal of Iodine (approx. 10 mol%).

Heating: Reflux the mixture at 140°C for 2–4 hours. The reaction proceeds via an oxidative

cyclization mechanism.

Quenching: Cool the mixture and pour into saturated sodium thiosulfate solution (to remove

iodine).

Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Validation (NMR Signature):

C3-H Proton: A characteristic singlet at δ 6.6–6.8 ppm indicates the formation of the flavone

C-ring.

Loss of doublets: The disappearance of the chalcone α,β-doublets confirms cyclization.

Pharmacological Applications (SAR)
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The C₁₆H₁₁BrO₃ isomers exhibit distinct Structure-Activity Relationships (SAR) based on their

scaffold geometry.

Mechanism of Action Pathways

Chalcone Isomer
(Electrophilic Enone)

Michael Addition
to Cys residues

Reactive
Alpha-Beta Unsaturated

Flavone Isomer
(Planar Scaffold)

Pi-Pi Stacking
& H-Bonding

Rigid
Planarity

Tubulin Polymerization
Inhibition

Kinase ATP-Pocket
Binding (e.g., EGFR)

Nrf2 Pathway
Activation (Antioxidant)

Click to download full resolution via product page

Figure 2: Pharmacological divergence based on electrophilicity and planarity.

Therapeutic Niches
Oncology (Chalcones): The α,β-unsaturated ketone in Isomer B acts as a Michael acceptor,

covalently binding to cysteine residues in tubulin or NF-κB signaling proteins. The bromine

atom enhances lipophilicity and metabolic stability.

Neuroprotection (Flavones): Isomer A (Methoxyflavone derivative) mimics adenosine and

can bind to adenosine receptors or inhibit monoamine oxidase B (MAO-B), offering potential

in Parkinson's disease models.

Anti-inflammatory (Isoflavones): Isomer C, with its phenolic hydroxyl, can act as a radical

scavenger (antioxidant) and a competitive inhibitor of cyclooxygenase (COX) enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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